4-(Aminomethyl)-N-methylthiazol-2-amine

Catalog No.
S13542225
CAS No.
M.F
C5H9N3S
M. Wt
143.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Aminomethyl)-N-methylthiazol-2-amine

Product Name

4-(Aminomethyl)-N-methylthiazol-2-amine

IUPAC Name

4-(aminomethyl)-N-methyl-1,3-thiazol-2-amine

Molecular Formula

C5H9N3S

Molecular Weight

143.21 g/mol

InChI

InChI=1S/C5H9N3S/c1-7-5-8-4(2-6)3-9-5/h3H,2,6H2,1H3,(H,7,8)

InChI Key

FJSMBHSKOJEYSY-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=CS1)CN

4-(Aminomethyl)-N-methylthiazol-2-amine is an organic compound belonging to the thiazole family, characterized by a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Specifically, this compound features an aminomethyl group and a methyl group attached to the thiazole ring. Its molecular formula is C5H9N3SC_5H_9N_3S with a molecular weight of approximately 143.21g/mol143.21\,g/mol .

The thiazole ring structure is known for its diverse biological activities, making derivatives of this compound significant in medicinal chemistry. The presence of the aminomethyl group enhances its reactivity and potential interactions with biological targets, which may contribute to its pharmacological properties.

, including:

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can yield thiazolidines, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups .

These reactions are crucial for synthesizing more complex derivatives that may exhibit enhanced biological activities.

Research indicates that 4-(Aminomethyl)-N-methylthiazol-2-amine exhibits significant biological activities, particularly in antimicrobial and anticancer research. For example, compounds related to this structure have shown activity against Mycobacterium tuberculosis, suggesting potential as novel anti-tubercular agents . Additionally, derivatives of this compound have been explored for their ability to inhibit cholinesterase enzymes, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's .

The synthesis of 4-(Aminomethyl)-N-methylthiazol-2-amine typically involves the reaction of thiazole precursors with aminomethylating agents. A common method includes:

  • Starting Material: Thiazole-2-amine is used as a precursor.
  • Reaction Conditions: It is reacted with formaldehyde and a suitable amine under controlled conditions to introduce the aminomethyl group.
  • Purification: The product is purified through crystallization or other methods to achieve high purity .

In industrial settings, automated reactors may be employed to ensure precise control over reaction conditions.

4-(Aminomethyl)-N-methylthiazol-2-amine has a wide range of applications in scientific research:

  • Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: Ongoing research explores its potential as a therapeutic agent.
  • Industry: Utilized in developing new materials and chemical processes .

Interaction studies have highlighted 4-(Aminomethyl)-N-methylthiazol-2-amine's potential as a multitarget agent. Its aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity and potentially modulating enzyme and receptor functions . This versatility contributes to its significance in drug discovery and development.

Several compounds share structural similarities with 4-(Aminomethyl)-N-methylthiazol-2-amine. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
4-Methylthiazol-2-amineContains a methyl group on the thiazoleExhibits antibacterial properties against various pathogens .
5-Methylthiazol-2-amineMethyl group at the 5-positionKnown for its role in various synthetic pathways .
2-AminothiazoleBasic structure without additional groupsServes as a precursor for numerous derivatives .

These compounds highlight the unique structural features of 4-(Aminomethyl)-N-methylthiazol-2-amine while emphasizing its distinct reactivity and biological activity compared to others in the thiazole family.

Hantzsch Thiazole Synthesis Mechanisms

The Hantzsch thiazole synthesis represents the most fundamental and widely utilized approach for constructing thiazole derivatives, including 4-(Aminomethyl)-N-methylthiazol-2-amine [1]. This classical method involves the condensation of α-haloketones with thioamides or thioureas, exploiting the strong nucleophilicity of the sulfur atom in these compounds [1] [2]. The reaction proceeds through a multistep mechanism where intermediates can be isolated at low temperatures, providing valuable insights into the mechanistic pathway [1].

The formation of thiazole rings through the Hantzsch synthesis occurs due to the inherent nucleophilicity of sulfur in thioamides, which readily attacks the electrophilic carbon center of α-haloketones [2]. This process generates excellent yields for simple thiazole structures but may produce lower yields for certain substituted derivatives due to competing dehalogenation reactions [1]. The mechanism involves initial nucleophilic attack by sulfur on the α-carbon of the haloketone, followed by intramolecular cyclization and subsequent elimination reactions [2] [3].

For the specific synthesis of 4-(Aminomethyl)-N-methylthiazol-2-amine, the Hantzsch approach typically employs N-methylthiourea as the nucleophilic component with appropriately substituted α-haloketones bearing aminomethyl functionality [4] [5]. The reaction proceeds through the formation of an intermediate thiazolidine structure, which undergoes aromatization to yield the desired thiazole product [5] [3].

Cyclocondensation Reaction Optimization

The optimization of cyclocondensation reactions in Hantzsch thiazole synthesis requires careful consideration of multiple reaction parameters to achieve maximum yields and selectivity [6] [7]. Temperature control emerges as a critical factor, with optimal reaction conditions typically ranging from 20°C to 80°C depending on the specific substrate combination [8] [6]. Higher temperatures may lead to increased reaction rates but can also promote unwanted side reactions and decomposition of sensitive intermediates [6].

Solvent selection plays a crucial role in reaction optimization, with ethanol being the most commonly employed medium due to its ability to dissolve both organic and inorganic reactants while maintaining moderate reaction rates [8] [7]. Alternative solvents such as dimethylformamide, acetone, and acetic acid have been investigated, each offering distinct advantages in terms of reaction kinetics and product selectivity [9]. The choice of solvent significantly influences the reaction mechanism and can alter the distribution of regioisomeric products [7].

Table 1: Hantzsch Thiazole Synthesis - Reaction Conditions and Optimization

Reaction TypeTemperature (°C)TimeYield (%)RegioselectivityReference
Classic Hantzsch (Neutral conditions)20-801-24 h60-902-aminothiazoles exclusively [1] [6]
Acidic Hantzsch (10M HCl-EtOH)8020 min73Mixed products (2-amino + 2-imino) [6] [10]
Microwave-assisted Hantzsch13025 min92High regioselectivity [11]
Solvent-free Hantzsch12024 h60Standard regioselectivity [12]
Enzyme-catalyzed Hantzsch457 h90High regioselectivity [7]

Catalyst systems have been developed to enhance reaction efficiency and selectivity in thiazole formation [13] [14]. Base catalysts such as triethylamine, sodium acetate, and diisopropylethylamine facilitate the cyclization process by promoting deprotonation steps [9]. The concentration of these catalytic additives must be carefully optimized to avoid over-activation that could lead to competing reaction pathways [14].

The kinetics of thiazole cyclization have been extensively studied using pH-metric methods, revealing that the reaction follows second-order kinetics with respect to both the haloketone and thiourea components [14]. Temperature-dependent studies demonstrate that the reaction rate increases exponentially with temperature, following Arrhenius behavior with activation energies typically ranging from 45 to 65 kilojoules per mole [14].

Regioselectivity Control in Acidic vs Neutral Conditions

The regioselectivity of Hantzsch thiazole synthesis exhibits dramatic dependence on reaction pH, fundamentally altering the product distribution and mechanism [6] [10]. Under neutral solvent conditions, the condensation of α-halogeno ketones with N-monosubstituted thioureas leads exclusively to 2-(N-substituted amino)thiazoles through a well-defined mechanistic pathway [6]. This selectivity arises from the preferred nucleophilic attack of the sulfur atom on the α-carbon, followed by intramolecular cyclization involving the amino nitrogen [6].

In stark contrast, acidic conditions produce mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles [6] [10]. The most efficient conditions for generating 2-imino-2,3-dihydrothiazoles involve reactions in 10 molar hydrochloric acid-ethanol (1:2 ratio) at 80°C for 20 minutes [10]. Under these optimized acidic conditions, 2-imino-3,4-dimethyl-2,3-dihydrothiazole can be obtained in 73% yield [10].

Table 2: Regioselectivity Control in Thiazole Formation

ConditionspH RangePrimary ProductSelectivity (%)Mechanism
Neutral solvent (EtOH)7-82-(N-substituted amino)thiazole>95S-alkylation → cyclization
Acidic conditions (10M HCl-EtOH 1:2)0-12-imino-2,3-dihydrothiazole73Protonation → alternative cyclization
Basic conditions (NaOH)12-142-aminothiazole85-90Deprotonation → standard pathway
Microwave irradiationVariable2-aminothiazole90-95Thermal activation → rapid cyclization
High temperature (>100°C)VariableMixed products60-80Competing pathways

The mechanistic explanation for this pH-dependent regioselectivity involves protonation effects on the thiourea nitrogen atoms under acidic conditions [10]. Protonation alters the nucleophilicity and directs the initial attack to different positions, leading to alternative cyclization pathways [6]. The formation of 2-imino-2,3-dihydrothiazoles under acidic conditions represents a kinetically favored process that competes with the thermodynamically preferred 2-aminothiazole formation [10].

Spectroscopic differentiation between these regioisomers relies on characteristic differences in their proton nuclear magnetic resonance signals, particularly the 5-H proton chemical shifts, and infrared carbonyl bands of their trifluoroacetate derivatives [10]. The 2-imino-2,3-dihydrothiazole products exhibit distinct spectral signatures that allow for unambiguous structural assignment [10].

The proportions of 2-imino-2,3-dihydrothiazoles in product mixtures are influenced by experimental parameters including temperature, reaction time, acid concentration, and the electronic nature of substituents on both the haloketone and thiourea components [10]. Electron-withdrawing groups on the thiourea nitrogen tend to favor the formation of 2-imino products, while electron-donating substituents promote conventional 2-aminothiazole formation [6].

Alternative Synthetic Pathways

Beyond the classical Hantzsch approach, several alternative synthetic methodologies have been developed for the preparation of 4-(Aminomethyl)-N-methylthiazol-2-amine and related thiazole derivatives [15] [16] [7]. These methods offer distinct advantages in terms of reaction conditions, substrate scope, and environmental impact [17] [18]. The development of alternative pathways addresses limitations of traditional synthesis, including harsh reaction conditions, long reaction times, and limited functional group tolerance [16] [12].

The Cook-Heilbron thiazole synthesis represents one significant alternative, involving the reaction of α-aminonitriles with carbon disulfide, dithioacids, or isothiocyanates under mild aqueous conditions [19]. This method produces 5-aminothiazoles with excellent yields and broad substrate scope [19]. The reaction proceeds through nucleophilic attack of the amino nitrogen on carbon disulfide, followed by intramolecular cyclization to form the thiazole ring [19].

Table 3: Alternative Synthetic Pathways for Thiazole Formation

Synthetic MethodStarting MaterialsReaction ConditionsYield Range (%)Product Type
Haloketone-Thiourea (Classic)α-haloketone + thioureaEtOH, reflux, 2-6 h70-852-aminothiazole
Haloketone-Thiourea (MW)α-haloketone + thioureaMW, 130°C, 25 min75-922-aminothiazole
Cook-Heilbron Synthesisα-aminonitrile + CS₂Room temp, aqueous80-955-aminothiazole
Chemoenzymatic SynthesisSecondary amine + benzoyl isothiocyanateTrypsin, EtOH, 45°C, 7 h88-94Substituted thiazole
One-pot Multicomponentα-haloketone + thiourea + pyrazoloneSolvent-free, 5 min85-95Complex thiazole

Chemoenzymatic approaches utilizing enzymatic catalysis have emerged as environmentally benign alternatives for thiazole synthesis [7] [20]. Trypsin from porcine pancreas demonstrates remarkable catalytic activity in promoting multicomponent thiazole formation with yields up to 94% under mild conditions [7]. The optimal reaction conditions involve 20 milligrams of trypsin catalyst at 45°C for 7 hours in ethanol solvent [7]. This enzymatic method exhibits broad tolerance toward different substrate amines and provides access to diverse thiazole structures [7].

Haloketone-Thiourea Cyclization Approaches

The haloketone-thiourea cyclization methodology represents a refined approach to thiazole synthesis that builds upon classical Hantzsch principles while incorporating modern optimization strategies [15] [3] [12]. This approach focuses on the systematic study of reaction parameters to maximize efficiency and minimize environmental impact [12]. The method typically employs α-haloketones as electrophilic components with various thiourea derivatives as nucleophilic partners [3].

Recent developments in haloketone-thiourea cyclization have emphasized solvent-free conditions and multicomponent reactions [12]. Under solvent-free conditions, thiazole derivatives can be synthesized by heating reactants at 120°C for extended periods, achieving yields of approximately 60% [12]. While this approach eliminates organic solvents, the extended reaction times and high temperatures may limit its practical applicability [12].

One-pot multicomponent synthesis protocols have been developed that combine α-haloketones, thiourea, and additional components such as substituted pyrazolones [12]. These reactions can be completed within 5 minutes under appropriate conditions, producing complex thiazole structures in excellent yields ranging from 85% to 95% [12]. The rapid reaction kinetics and high yields make this approach particularly attractive for library synthesis and medicinal chemistry applications [12].

The mechanism of haloketone-thiourea cyclization involves initial nucleophilic substitution of the halogen by the sulfur atom of thiourea, generating a thioether intermediate [3]. This intermediate undergoes intramolecular cyclization through attack of the amino nitrogen on the carbonyl carbon, followed by elimination of water to form the aromatic thiazole ring [3]. The reaction kinetics follow second-order behavior, being first-order with respect to both the haloketone and thiourea components [14].

Temperature optimization studies reveal that reaction rates increase significantly with temperature, but excessive heating can lead to decomposition of sensitive substrates [14]. The optimal temperature range for most haloketone-thiourea cyclizations falls between 70°C and 90°C, providing a balance between reaction rate and product stability [14]. Thermodynamic analysis indicates that the cyclization process is entropically favored due to the formation of a cyclic structure from linear precursors [14].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has revolutionized thiazole preparation by dramatically reducing reaction times while maintaining or improving product yields [11] [21] [22]. The application of microwave irradiation to thiazole synthesis takes advantage of dielectric heating to achieve rapid and uniform temperature distribution throughout the reaction mixture [11]. This technology enables the completion of thiazole formation reactions within minutes rather than hours required by conventional heating methods [22].

The optimization of microwave-assisted thiazole synthesis requires careful consideration of multiple parameters including microwave power, temperature, pressure, and irradiation time [11] [23]. Optimal conditions typically involve microwave irradiation at 130°C for 25 minutes, achieving yields up to 92% for N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines [11]. The microwave methodology demonstrates superior efficiency compared to conventional heating, reducing reaction times from 24 hours to 25 minutes while improving yields [11].

Table 4: Microwave-Assisted Synthesis Protocol Optimization

ParameterOptimal RangeStandard ConditionsEffect on YieldSafety Considerations
Power (Watts)300-800600Moderate increase up to 600WOverheating risk >800W
Temperature (°C)120-150130Optimal at 130°CDecomposition >150°C
Pressure (bar)10-2015Minimal effect above 10 barEquipment limitation
Reaction Time5-30 min25 minOptimal at 25 minDegradation >30 min
Solvent Volume (mL)5-1510Inverse relationshipConcentration effects
Substrate Ratio1:1.2-1.51:1.2Plateau after 1:1.5Excess reagent waste

Solvent-free microwave protocols have been developed that eliminate the need for organic solvents while maintaining excellent reaction efficiency [24] [21]. These methods involve direct microwave irradiation of solid reactant mixtures, achieving product formation within 30 seconds to 5 minutes [24]. The solvent-free approach offers significant environmental advantages by eliminating solvent waste and simplifying product isolation procedures [24] [17].

Advanced microwave protocols incorporate temperature gradient approaches to optimize reaction conditions [23]. Initial heating at moderate temperatures (45°C) allows for proper mixing and dissolution of reactants, followed by rapid heating to reaction temperature (130°C) for efficient cyclization [23]. This graduated heating approach prevents localized overheating and ensures uniform reaction conditions throughout the mixture [23].

The mechanistic advantages of microwave heating in thiazole synthesis relate to the selective heating of polar intermediates and transition states [22]. Microwave irradiation preferentially heats polar molecules and ionic species, accelerating the rate-determining steps in thiazole cyclization while minimizing unwanted side reactions [22]. This selective heating effect contributes to the enhanced yields and reduced reaction times observed in microwave-assisted protocols [11] [22].

Thermal Stability Analysis

4-(Aminomethyl)-N-methylthiazol-2-amine belongs to the aminothiazole family of compounds, which have been extensively studied for their thermal behavior and stability characteristics. The compound possesses a molecular formula of C₅H₉N₃S with a molecular weight of 143.21 g/mol [1]. Thermal stability studies of related aminothiazole compounds provide valuable insights into the behavior of this compound under various temperature conditions.

The thermal stability of aminothiazole derivatives is significantly influenced by the presence of nitrogen and sulfur heteroatoms within the five-membered ring structure [2]. Research on 2-amino-4-methylthiazole, a structurally related compound, demonstrates that the compound exhibits a melting point range of 44-47°C with a boiling point of 231-232°C [3] [4]. These thermal properties suggest that 4-(Aminomethyl)-N-methylthiazol-2-amine would likely exhibit similar thermal characteristics given its analogous structure.

Degradation Kinetics and Mechanisms

The degradation kinetics of aminothiazole compounds follow complex pathways involving multiple reaction mechanisms. Studies on similar thiazole derivatives reveal that thermal decomposition typically occurs through bond cleavage reactions, particularly involving the C-S and C-N bonds within the thiazole ring [5]. The presence of the aminomethyl and N-methyl substituents in the target compound may influence the degradation pathways by providing additional sites for thermal decomposition.

Research on 2-amino-4-methylthiazole photochemistry revealed that UV irradiation at 265 nm leads to pronounced degradation through cleavage of CS-CN bonds, resulting in formation of various photoproducts including carbodiimide derivatives [5]. The degradation follows first-order kinetics with activation energies ranging from 150 to 360 kJ/mol depending on the specific transformation pathway [5].

Thermogravimetric Analysis Data

Thermogravimetric analysis (TGA) studies of related aminothiazole compounds indicate that thermal decomposition typically occurs in multiple stages [6]. The initial decomposition stage usually corresponds to the loss of substituent groups or partial ring opening, followed by complete decomposition at higher temperatures. For thiazole derivatives, the decomposition process generally begins at temperatures above 200°C and continues in a stepwise manner [7].

Solubility Characteristics and Partition Coefficients

Aqueous Solubility Properties

The solubility characteristics of 4-(Aminomethyl)-N-methylthiazol-2-amine are influenced by the presence of multiple nitrogen atoms and the aminomethyl substituent, which enhance hydrogen bonding interactions with water molecules. Related compounds such as 2-amino-4-methylthiazole demonstrate high water solubility, with 2-aminothiazole showing solubility of 100 g/L at 20°C [8].

The compound's water solubility is further enhanced by the presence of the N-methyl group and the aminomethyl substituent, which increase the hydrophilic character of the molecule. The thiazole ring contributes to the overall polarity through its nitrogen and sulfur heteroatoms [9].

Organic Solvent Compatibility

4-(Aminomethyl)-N-methylthiazol-2-amine is expected to demonstrate good solubility in polar organic solvents based on the behavior of structurally related compounds. 2-Amino-4-methylthiazole shows excellent solubility in methanol, ethanol, and ether [3]. The compound's solubility in organic solvents is attributed to its ability to form hydrogen bonds through its amino groups and participate in dipole-dipole interactions through the thiazole ring.

Studies on related thiazole compounds indicate that solubility in organic solvents follows the order: alcohols > ethers > non-polar solvents [10]. The presence of the aminomethyl substituent in the target compound is expected to enhance solubility in polar protic solvents through hydrogen bonding interactions.

Partition Coefficient Analysis

The partition coefficient (log P) of 4-(Aminomethyl)-N-methylthiazol-2-amine can be estimated based on data from structurally similar compounds. 2-Amino-4-methylthiazole exhibits a log P value of 0.84 [11], while 2-aminothiazole shows a log P of 0.380 [8]. These values indicate moderate lipophilicity with preference for aqueous phases.

The octanol-water partition coefficient provides insights into the compound's distribution between lipophilic and hydrophilic phases. The relatively low log P values of related aminothiazole compounds suggest that 4-(Aminomethyl)-N-methylthiazol-2-amine would likely exhibit similar hydrophilic characteristics, making it suitable for applications requiring water solubility.

Crystallographic Analysis and Solid-State Behavior

Crystal Structure Considerations

The crystallographic analysis of 4-(Aminomethyl)-N-methylthiazol-2-amine requires examination of its solid-state packing arrangements and intermolecular interactions. Related aminothiazole compounds typically crystallize in specific space groups that accommodate hydrogen bonding networks formed by the amino groups and the thiazole ring nitrogen atoms [12].

Studies on 2-amino-4-methylthiazole derivatives reveal that these compounds form stable crystal structures through intermolecular hydrogen bonding between amino groups and ring nitrogen atoms [13]. The crystal structure is further stabilized by π-π stacking interactions between thiazole rings and van der Waals forces between alkyl substituents.

Polymorphism and Phase Transitions

Aminothiazole compounds are known to exhibit polymorphism, with different crystal forms showing varying thermal and solubility properties. Differential scanning calorimetry (DSC) studies on related compounds reveal multiple endothermic transitions corresponding to different polymorphic forms [14]. The melting behavior of 2-amino-4-methylthiazole shows a clear melting point at 44-47°C, indicating a single stable crystalline form under normal conditions [4].

The presence of the aminomethyl and N-methyl substituents in 4-(Aminomethyl)-N-methylthiazol-2-amine may influence its crystalline behavior by providing additional sites for intermolecular interactions. These substituents can participate in hydrogen bonding networks that stabilize specific crystal forms.

Solid-State Characterization

The solid-state behavior of 4-(Aminomethyl)-N-methylthiazol-2-amine can be characterized using various analytical techniques. X-ray powder diffraction analysis would reveal the crystalline structure and identify any polymorphic forms. Infrared spectroscopy studies of related compounds show characteristic bands for N-H stretching (3300-3400 cm⁻¹), C=N stretching (1600-1650 cm⁻¹), and C-S stretching (800-900 cm⁻¹) [15].

The compound's solid-state properties are influenced by the spatial arrangement of functional groups and the extent of intermolecular interactions. The aminomethyl substituent introduces additional conformational flexibility that may affect the crystal packing and result in different solid-state forms compared to simpler aminothiazole derivatives.

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

143.05171847 g/mol

Monoisotopic Mass

143.05171847 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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